2,2'-(Pentamethylenedioxy)dianiline
Description
This structure is critical in coordination chemistry, particularly as a precursor for synthesizing N-aryl-functionalized PNP ligands used in chromium-catalyzed ethylene tetramerization . Its synthesis involves reacting 3,3′-(pentamethylenedioxy)dianiline with chlorodiphenylphosphine in the presence of triethylamine, yielding ligands that enhance catalytic efficiency in olefin oligomerization .
Properties
CAS No. |
109093-57-4 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-[5-(2-aminophenoxy)pentoxy]aniline |
InChI |
InChI=1S/C17H22N2O2/c18-14-8-2-4-10-16(14)20-12-6-1-7-13-21-17-11-5-3-9-15(17)19/h2-5,8-11H,1,6-7,12-13,18-19H2 |
InChI Key |
HSXOPVQWOCZEEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCCCCOC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Pentamethylenedioxy)dianiline typically involves the reaction of aniline with a suitable bridging agent that introduces the pentamethylenedioxy linkage. One common method is the reaction of aniline with pentamethylene glycol in the presence of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of 2,2’-(Pentamethylenedioxy)dianiline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Pentamethylenedioxy)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The aromatic rings in 2,2’-(Pentamethylenedioxy)dianiline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2,2’-(Pentamethylenedioxy)dianiline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Pentamethylenedioxy)dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Methylene Dianiline (MDA)
Methylene dianiline (MDA, CAS 101-80-4) consists of two aniline groups connected by a single methylene (-CH2-) bridge. Key differences and applications include:
MDA is widely used in epoxy systems due to its ability to form rigid, crosslinked networks, enhancing mechanical strength and heat resistance . In contrast, 2,2'-(pentamethylenedioxy)dianiline’s flexible ether chain and longer spacer improve ligand-metal coordination in catalytic systems .
Tetraglycidyl Methylene Dianiline (TGMDA)
TGMDA’s glycidyl groups enable covalent bonding with amine hardeners, forming composites with exceptional toughness . The pentamethylenedioxy derivative lacks reactive glycidyl groups, limiting its utility to ligand synthesis.
2,2'-(Ethylenedioxy)dianiline (CAS 52411-34-4)
This compound features a shorter ethylenedioxy (-O-CH2-CH2-O-) spacer:
Fluorinated Diamines: 4-BDAF (CAS 69563-88-8)
4-BDAF (2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane) incorporates hexafluoroisopropylidene groups:
4-BDAF’s fluorinated structure improves thermal stability and dielectric properties, making it suitable for advanced electronics, whereas the pentamethylenedioxy derivative is tailored for catalytic ligand systems .
4,4′-Oxydianiline (ODA, CAS 101-80-4)
ODA features a single ether linkage between aromatic rings:
ODA’s rigid aromatic structure favors high-temperature stability in polymers, while the flexible pentamethylene spacer in 2,2'-(pentamethylenedioxy)dianiline facilitates ligand-metal interactions .
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